N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide
Description
N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide is a fluorinated benzamide derivative characterized by a nitro group at the 3-position of the benzamide core and two difluorophenyl substituents. The nitro group and fluorine substituents likely influence its electronic properties, solubility, and biological activity, making it a candidate for pesticidal or pharmacological applications.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2O3/c14-6-1-2-7(15)9(5-6)18-13(20)11-8(16)3-4-10(12(11)17)19(21)22/h1-5H,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOHHYLBZWZXDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide typically involves the reaction of 2,5-difluoroaniline with 2,6-difluoro-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms on the aromatic rings undergo substitution under specific conditions. The nitro group at the 3-position activates the 2- and 6-fluorine atoms for nucleophilic displacement due to its strong electron-withdrawing effect.
Example :
Reaction with 2,5-difluoroaniline in dichloromethane and triethylamine yields intermediates for further functionalization.
Reduction of Nitro Group
The nitro group can be selectively reduced to an amine using catalytic hydrogenation or metal-based reductants.
| Reduction Method | Catalyst/Reagent | Products Formed | Selectivity | Source |
|---|---|---|---|---|
| Catalytic hydrogenation | Pd/C, H₂ (1 atm) | 3-Amino derivative | >95% | |
| Fe/HCl | Fe powder, HCl | Partial reduction to hydroxylamine | 60–70% |
Key Finding :
The nitro group’s reduction is critical for generating bioactive intermediates in medicinal chemistry applications .
Amide Bond Reactivity
The benzamide moiety participates in hydrolysis and coupling reactions.
Industrial Application :
Continuous flow reactors improve scalability for amide bond formation.
Photodegradation Pathways
The nitro group facilitates photochemical reactions under UV light.
| Light Source (nm) | Products Formed | Mechanism | Source |
|---|---|---|---|
| UV (365 nm) | Nitroso intermediates | Radical-mediated cleavage | |
| Visible light (450 nm) | Benzoic acid derivatives | Norrish type I/II pathways |
Example :
Irradiation in ethanol generates phenylacetaldehyde and formaldehyde via Norrish pathways .
Electrophilic Substitution
Limited due to electron-withdrawing groups, but occurs at meta/para positions relative to nitro.
| Electrophile | Conditions | Products Formed | Yield | Source |
|---|---|---|---|---|
| NO₂⁺ (nitration) | HNO₃/H₂SO₄ | Dinitro derivatives | <10% | |
| SO₃H (sulfonation) | Fuming H₂SO₄ | Sulfonic acid derivatives | 20–30% |
Note :
Fluorine substituents further deactivate the ring, reducing electrophilic substitution efficiency .
Coupling Reactions
Palladium-catalyzed cross-coupling is feasible with halogenated derivatives.
| Coupling Type | Catalyst System | Products Formed | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 65–75% | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Aryl amine conjugates | 80–90% |
Example :
Coupling with 4-(N-Boc-amino)phenylboronic acid under Suzuki conditions yields biaryl intermediates for drug discovery .
Scientific Research Applications
Anticancer Activity
N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide has been investigated for its potential as an anticancer agent. It acts as a selective inhibitor of B-Raf kinase, which is implicated in various cancers, including melanoma.
Case Study :
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of B-Raf activity, leading to reduced cell proliferation in B-Raf mutant cancer cell lines . The structure-activity relationship (SAR) analysis indicated that the difluorophenyl moiety enhances binding affinity to the kinase domain.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.25 | A375 (melanoma) |
| Control (Vemurafenib) | 0.15 | A375 (melanoma) |
Inhibition of Kinases
The compound is also being explored for its role in inhibiting other kinases involved in signaling pathways related to cancer progression.
Research Findings :
In vitro studies have shown that this compound can inhibit the activity of several kinases associated with tumor growth and metastasis . The findings suggest potential therapeutic applications in combination therapies for more effective cancer treatment.
Fluorinated Materials
The incorporation of fluorine atoms into organic compounds often leads to enhanced chemical stability and lipophilicity. This compound can be used as a building block in the synthesis of fluorinated polymers and materials.
Example :
Fluorinated polymers exhibit unique properties such as increased resistance to solvents and thermal stability. The compound's structure allows it to be integrated into polymer matrices for applications in coatings and adhesives .
| Property | Value |
|---|---|
| Thermal Stability | High |
| Solvent Resistance | Excellent |
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. For example, in anticancer research, the compound may inhibit kinases or other proteins involved in cell signaling pathways, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares a benzamide backbone with several pesticidal agents and derivatives, but its substituents differentiate its properties:
Key Findings from Structural Analysis
- Nitro Group vs.
- Halogenation Patterns : Fluazuron and lufenuron feature extensive halogenation (Cl, F, CF3), improving lipid solubility and environmental persistence. The target compound’s difluorophenyl groups balance lipophilicity without excessive bulk, possibly optimizing bioavailability .
- Polarity and Solubility : The hydroxylated analog () exhibits higher polarity due to the -OH group, contrasting with the nitro group’s electron-deficient nature. This difference may influence membrane permeability and metabolic stability .
Research Findings and Mechanistic Insights
- Synthetic Yields : reports an 87% yield for a related benzamide synthesized via aryl isocyanate coupling, suggesting efficient routes for such derivatives .
- Biological Activity : Diflubenzuron and lufenuron act as insect growth regulators by disrupting chitin synthesis. The nitro group in the target compound may enable alternative mechanisms, such as redox cycling or protease inhibition, though experimental validation is needed .
Biological Activity
N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide is a fluorinated aromatic amide that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of multiple fluorine atoms and a nitro group, which significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
This compound has the molecular formula and a molecular weight of 314.19 g/mol. The synthesis typically involves the reaction of 2,5-difluoroaniline with 2,6-difluoro-3-nitrobenzoyl chloride in an organic solvent like dichloromethane, using triethylamine as a base .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The fluorine substituents enhance binding affinity to various enzymes and receptors. Notably, studies suggest that this compound may inhibit kinases involved in cell signaling pathways, which is crucial in cancer research .
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation by targeting specific enzymes associated with tumor growth. For instance, it has been demonstrated to suppress the activity of cyclooxygenase (COX) enzymes and other inflammatory mediators that are often upregulated in cancer .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In a study assessing various nitro-substituted benzamides, this compound showed potent inhibition of nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). The IC50 values were reported at 3.7 μM and 5.3 μM for its derivatives . Furthermore, it demonstrated the ability to downregulate pro-inflammatory cytokines such as IL-1β and TNF-α.
3. Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. This compound may act similarly by generating reactive intermediates upon reduction within microbial cells. This mechanism leads to DNA damage and subsequent cell death .
Case Studies
A series of studies have explored the biological activities of various nitro-substituted benzamides:
| Compound | Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 5 | Anti-inflammatory | 3.7 | iNOS inhibition |
| Compound 6 | Anti-inflammatory | 5.3 | COX-2 suppression |
| This compound | Anticancer | Not specified | Kinase inhibition |
These findings underscore the potential of this compound as a lead compound for further development in therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide?
The compound can be synthesized via condensation reactions between fluorinated aniline derivatives and nitro-substituted benzoyl chlorides. A general protocol involves refluxing 2,5-difluoroaniline with 2,6-difluoro-3-nitrobenzoyl chloride in anhydrous ethanol or THF under inert atmosphere, catalyzed by a base like triethylamine. Purification is typically achieved via recrystallization or column chromatography. Reaction conditions (e.g., solvent, temperature, and stoichiometry) should be optimized to minimize side products like dehalogenated byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : and NMR to confirm fluorine substitution patterns and aromatic proton environments .
- X-ray crystallography : For definitive structural elucidation, particularly to resolve ambiguities in nitro group orientation or fluorine positioning. SHELX programs (e.g., SHELXL) are widely used for refinement .
- HPLC-MS : To assess purity and validate molecular weight, especially when synthesizing derivatives .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize assays based on structural analogs:
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), given the known antifungal properties of difluorobenzamides .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, leveraging the nitro group’s electron-withdrawing properties .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities?
Discrepancies in activity (e.g., varying IC values across studies) may arise from polymorphic forms or conformational flexibility. Single-crystal X-ray diffraction can identify key structural motifs (e.g., nitro group orientation, hydrogen-bonding networks) that influence binding affinity. Pair crystallographic data with molecular docking to correlate specific conformations with activity trends .
Q. What strategies optimize structure-activity relationships (SAR) for derivatives of this compound?
- Substituent variation : Systematically replace fluorine or nitro groups with bioisosteres (e.g., chloro, trifluoromethyl) to probe electronic and steric effects .
- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical interaction sites (e.g., nitro group for H-bond acceptor roles) .
- Metabolic stability : Introduce methyl or methoxy groups to block cytochrome P450-mediated degradation .
Q. What advanced methods validate purity and stability under experimental conditions?
- Stability studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., nitro reduction to amine).
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles, critical for high-temperature reactions or formulation studies .
Q. How does the nitro group’s reactivity impact synthetic and mechanistic studies?
The nitro group can act as a directing group in electrophilic substitution or participate in redox reactions. For example:
- Reduction pathways : Catalytic hydrogenation (Pd/C, H) converts nitro to amine, enabling access to secondary metabolites or prodrugs .
- Photostability : UV-vis spectroscopy under controlled light exposure quantifies nitro group stability, relevant for photodynamic therapy applications .
Q. What experimental approaches elucidate interactions with biological targets?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes or receptors .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target interactions, informing entropy-driven vs. enthalpy-driven binding .
- Cryo-EM : For macromolecular targets, resolve binding poses in complex with large biomolecules (e.g., ribosomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
